molecular formula C17H32N2 B5794474 1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine

1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine

Cat. No. B5794474
M. Wt: 264.4 g/mol
InChI Key: SUURWYGCKAEOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative and is commonly known as TCEP.

Mechanism of Action

The mechanism of action of TCEP is not well understood. However, it is believed that TCEP acts as a reducing agent and can reduce disulfide bonds in proteins. This property of TCEP has been used in various applications, including the reduction of disulfide bonds in antibodies to improve their stability.
Biochemical and Physiological Effects
TCEP has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that TCEP can react with other chemicals to form potentially hazardous compounds. Therefore, proper handling and disposal procedures should be followed when using TCEP in the laboratory.

Advantages and Limitations for Lab Experiments

One of the main advantages of TCEP is its ability to reduce disulfide bonds in proteins. This property has been used in various applications, including the stabilization of antibodies and the detection of thiol groups in proteins. However, TCEP can react with other chemicals to form potentially hazardous compounds, which can limit its use in certain applications.

Future Directions

There are several future directions for the research of TCEP. One area of interest is the development of new applications for TCEP in the field of protein engineering. TCEP has also been studied for its potential use as a reducing agent in the synthesis of metal nanoparticles. Additionally, the development of new synthesis methods for TCEP could lead to improved yields and reduced costs.
Conclusion
In conclusion, 1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has potential applications in various fields. Its ability to reduce disulfide bonds in proteins has been used in several applications, including the stabilization of antibodies and the detection of thiol groups in proteins. However, proper handling and disposal procedures should be followed when using TCEP in the laboratory. There are several future directions for the research of TCEP, including the development of new applications and synthesis methods.

Synthesis Methods

The synthesis of TCEP involves a multi-step process that starts with the reaction of 2,6,6-trimethylcyclohexenone with ethylamine to form 1-ethyl-2,6,6-trimethylcyclohexenylamine. This intermediate is then reacted with 1-chloro-2-(2-ethylpiperazin-1-yl)ethane to form TCEP. The final product is obtained after purification and isolation.

Scientific Research Applications

TCEP has been extensively studied for its potential applications in various fields. It has been used as a reducing agent in organic synthesis, as a corrosion inhibitor in metalworking fluids, and as a stabilizer for hydrogen peroxide. TCEP has also been used as a cross-linking agent for proteins and as a reagent for the detection of thiol groups in proteins.

properties

IUPAC Name

1-ethyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2/c1-5-18-11-13-19(14-12-18)10-8-16-15(2)7-6-9-17(16,3)4/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUURWYGCKAEOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC2=C(CCCC2(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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